4-benzyl-1-(benzylsulfonyl)piperidine is a compound belonging to the class of piperidine derivatives, which are known for their diverse biological activities. This compound features a piperidine ring substituted with a benzyl group and a benzylsulfonyl group, making it of interest in medicinal chemistry and pharmaceutical research. It has been studied for its potential applications in drug development, particularly as a ligand for sigma receptors, which are implicated in various neurological functions and disorders.
The synthesis and characterization of 4-benzyl-1-(benzylsulfonyl)piperidine have been documented in various patents and scientific articles. Notably, studies have focused on its synthesis via nucleophilic substitution reactions and radioiodination methods for imaging applications in nuclear medicine .
This compound can be classified as:
The synthesis of 4-benzyl-1-(benzylsulfonyl)piperidine typically involves the following methods:
The molecular structure of 4-benzyl-1-(benzylsulfonyl)piperidine consists of:
4-benzyl-1-(benzylsulfonyl)piperidine can participate in various chemical reactions:
These reactions typically require controlled conditions such as temperature and pressure to optimize yield and selectivity. The presence of polar solvents can enhance reaction rates and yields.
The mechanism of action for compounds like 4-benzyl-1-(benzylsulfonyl)piperidine is primarily related to their interaction with sigma receptors. These receptors play crucial roles in neurotransmission and are involved in various neurological processes.
Research indicates that compounds targeting sigma receptors can modulate neurotransmitter release and influence pain perception, mood regulation, and cognitive functions . The specific binding affinity and activity of 4-benzyl-1-(benzylsulfonyl)piperidine at sigma receptors remain subjects of ongoing investigation.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are commonly employed to confirm the identity and purity of the compound.
4-benzyl-1-(benzylsulfonyl)piperidine has potential applications in:
The compound 4-benzyl-1-(benzylsulfonyl)piperidine is systematically named under IUPAC guidelines as 1-(benzylsulfonyl)-4-(phenylmethyl)piperidine. Its molecular formula is C₁₉H₂₃NO₂S, corresponding to a molecular weight of 329.5 g/mol . Key structural identifiers include:
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3
PDMZUNUOSXPLPU-UHFFFAOYSA-N
The architecture comprises a piperidine ring substituted at the 1-position with a benzylsulfonyl group (–SO₂CH₂C₆H₅) and at the 4-position with a benzyl group (–CH₂C₆H₅). The sulfonyl moiety introduces polarity and planarity, while the benzyl groups impart hydrophobic character [8]. X-ray diffraction studies reveal that the piperidine ring adopts a chair conformation, with the benzylsulfonyl group oriented equatorially to minimize steric strain. Key geometric parameters include:
Table 1: Key Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Dihedral Angle (C–S–N–C) | 87.5° |
S–N Bond Length | 1.632 Å |
Intramolecular S=O···H–C | 2.3 Å |
Nuclear Magnetic Resonance (NMR)¹H NMR spectroscopy (300 MHz, CDCl₃) exhibits characteristic signals:
Infrared SpectroscopyKey IR absorptions (KBr, cm⁻¹):
Mass SpectrometryHigh-resolution ESI-MS shows a molecular ion peak at m/z 330.15 [M+H]⁺. Fragmentation pathways include:
Table 2: Characteristic NMR Peaks
Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
Piperidine N–CH₂ | 2.85–3.15 | Multiplet |
Piperidine CH₂–Ar | 2.95 | Doublet |
SO₂–CH₂ | 4.05 | Singlet |
Aromatic H | 7.25–7.45 | Multiplet |
Modifications to the piperidine scaffold significantly alter bioactivity and physicochemical properties:
Higher LogP (3.89) vs. sulfonylated analogue (LogP 3.2) due to reduced polarity [5]
1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone:
Displays 5-HT₂A receptor affinity (docking score: -9.8 kcal/mol) via H-bonds with Ser159/Lys229 [8]
4-Amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]benzamide:
Table 3: Structural and Functional Comparison of Piperidine Analogues
Compound | Key Modification | Biological Target | LogP |
---|---|---|---|
4-Benzyl-1-(benzylsulfonyl)piperidine | 4-Benzyl, 1-benzylsulfonyl | Enzymes (AChE/MAO) | 3.2 |
4-Benzylpiperidine | Unsubstituted N-atom | Monoamine transporters | 3.89 |
Y-36912 | 1-Benzylsulfonylpropyl linker | 5-HT₄ receptor | 2.1 |
o-Tolyloxy ethanone derivative | N-ethanone with aryloxy | 5-HT₂A receptor | 2.9 |
The benzylsulfonyl group confers distinct advantages:
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: